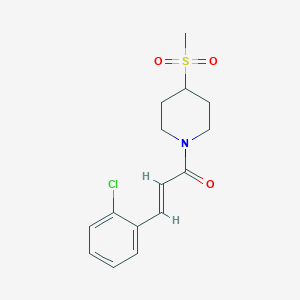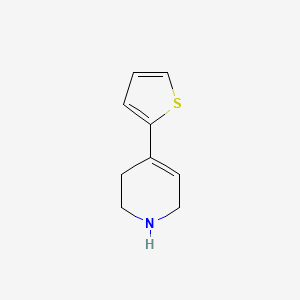
4-(2-Thienyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Thienyl)butyric acid” is a compound that is related to the one you asked about . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of organotin (IV) derivatives of 4-(2-thienyl)butyric acid has been achieved by reacting the ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively .
Molecular Structure Analysis
The molecular structure of “4-(2-Thienyl)benzaldeyde” has been analyzed . It has a molecular formula of CHOS, an average mass of 188.246 Da, and a monoisotopic mass of 188.029587 Da .
Chemical Reactions Analysis
The organotin (IV) derivatives of 4-(2-thienyl)butyric acid were synthesized by the reaction of 4-(2-thienyl)butyric acid with the corresponding R3SnCl or R2SnCl2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Thienyl)benzaldeyde” have been analyzed . It has a molecular formula of CHOS, an average mass of 188.246 Da, and a monoisotopic mass of 188.029587 Da .
科学的研究の応用
Synthesis of Organotin Derivatives
A series of tri- and diorganotin(IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized . The reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively, resulted in these compounds .
Antimicrobial Studies
These synthesized compounds have shown significant antimicrobial activities against different strains of bacteria (Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis and Staphylococcus aureus) and fungi (Mucor species, Aspergillus solani, Helminthosporium oryzae, Aspergillus flavus, Aspergillus niger) . They probably work by interfering with the ability of bacteria to form cell walls .
Potential Antitumor Applications
Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, are being studied for their antitumor applications . They may find possible scope to be used as an effective antitumor drug .
Electro-Optical Applications
Thiophene carboxylic acids and their derivatives, including 4-(2-thienyl)butyric acid, are well known for their role in electro-optical applications .
Corrosion Inhibition Abilities
These compounds have been shown to possess corrosion inhibition abilities of many metals in acid solutions .
Synthesis of Derivatives with Trimethylsilyl End-Substituents
A derivative of 4,7-di-2-thienyl-2,1,3-benzothiadiazole with trimethylsilyl end-substituents, 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD), has been synthesized . The phase transition parameters and thermal stability of T-BTD and TMS-T-BTD were investigated using DSC and TGA methods .
Improved Solubility and Thermal Stability
The presence of the trimethylsilyl end-groups in TMS-T-BTD significantly enhances solubility, increases the melting temperature, and improves the resistance of TMS-T-BTD to evaporation in the liquid state .
Spectral-Fluorescent Properties
The spectral-fluorescent properties of solutions in hexane and THF have been investigated . The solvatochromic effect was studied in a series of solvents, including hexane, THF, dichloromethane, and acetonitrile .
作用機序
Safety and Hazards
The safety data sheet for “4-(2-Thienyl)butyric acid” indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
将来の方向性
A new thiophene-substituted terpyridine derivative has been prepared and characterized . This ligand features a thiophene heterocycle (as an electrochemically polymerizable unit) as well as two chlorine atoms for further functionalization . This could be a potential future direction for the development of “4-(2-Thienyl)-1,2,3,6-tetrahydropyridine” or similar compounds.
特性
IUPAC Name |
4-thiophen-2-yl-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTAYIPXDDGKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)-1,2,3,6-tetrahydropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)
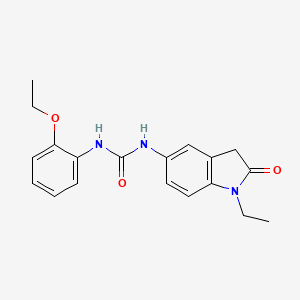
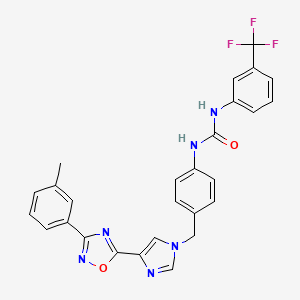
![N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627799.png)

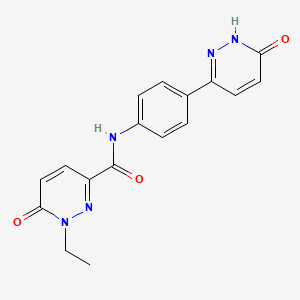
![2-(4-chlorophenyl)-5-isopropyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627803.png)
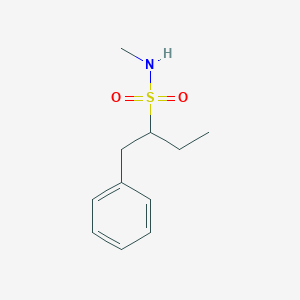
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2627807.png)
